5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone)
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Overview
Description
5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) typically involves multiple steps. One common method includes the reaction of 2-methyl-4-nitrophenylhydrazine with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: A related compound with similar structural features but different functional groups.
Cyclohexane, 1,2-dimethyl-: Another compound with a cyclohexane core but different substituents
Uniqueness
5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) is unique due to its specific combination of functional groups and structural configuration.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(2-methyl-4-nitrophenyl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17N3O4/c1-9-6-10(18(21)22)4-5-11(9)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,19H,7-8H2,1-3H3 |
InChI Key |
NLMZQTSQCDFSRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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